2-(2-Pyridylazo)-1-naphthol
Overview
Description
2-(2-Pyridylazo)-1-naphthol (PAN) is an orange-colored dye. It can form chelates with metal ions, which makes it a valuable indicator in complexometric titrations .
Synthesis Analysis
PAN is widely used as an indicator for complexometry. It is used as a reagent for the extraction and spectrophotometric determination of many transition metal elements like arsenic, chromium, cobalt, copper, cadmium, manganese, zinc, and zirconium . In one study, MCM-48 nanoporous silica was functionalized with PAN and utilized as an adsorbent for simultaneous separation of ultra-trace amounts of cadmium, copper, nickel, and lead ions . In another study, a new ion-selective imprinted polymer based on poly(methacrylic acid) loaded with PAN has been synthesized .
Molecular Structure Analysis
PAN is widely used as an indicator for complexometry. It is used as a reagent for the extraction and spectrophotometric determination of many transition metal elements like arsenic, chromium, cobalt, copper, cadmium, manganese, zinc, and zirconium .
Chemical Reactions Analysis
The kinetics of the reactions of PAN with the ions of nickel(II), copper(II), and zinc(II) have been studied . PAN is also used as a reagent for the extraction and spectrophotometric determination of many transition metal elements . In addition, it has been used in assays for the determination of manganese .
Physical and Chemical Properties Analysis
PAN is widely used as an indicator for complexometry. It is used as a reagent for the extraction and spectrophotometric determination of many transition metal elements . More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) for PAN .
Scientific Research Applications
Chromatography and Metal Detection : 2-(2-Pyridylazo)-1-naphthol has been used in liquid chromatography for the extraction and concentration of metals like palladium, copper, cobalt, and nickel, and for determining microamounts of palladium in aqueous solutions (Nikitin et al., 1987).
Tracing Uranium : This compound reacts with uranium to form a deep red precipitate, allowing for the spectrophotometric determination of trace amounts of uranium (Cheng, 1958).
Rare Earth Metal Detection : It can sensitively react with rare earth metals, forming a deep red precipitate extractable with ether. This enables the determination of traces of these metals in the presence of other elements (Shibata, 1963).
Pre-concentration of Heavy Metals : The compound has been used in various pre-concentration techniques, influencing optimum experimental parameters in methods like co-precipitation and solid phase extraction (Laskar et al., 2016).
Spectrophotometric Reagent : It serves as a spectrophotometric reagent for metals, forming colored complexes. Studies include its use for the determination of nickel and avoiding interferences from other metals (Ohshita et al., 1982).
Chemosensor for Aluminium Detection : As a chemosensor, it has shown high affinity for aluminium ions, with applications in fluorescence spectroscopy (Gupta et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Considering the economic benefits and environmental pollution, it is of great significance to recover rare earth elements from wastewater using PAN . In addition, the interaction between zinc and PAN has been studied, which has significant implications for the interaction between these essential elements .
Properties
IUPAC Name |
2-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-12-6-2-1-5-11(12)8-9-13(15)17-18-14-7-3-4-10-16-14/h1-10,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWJRBBUVAQOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10335-31-6 | |
Record name | 2-(2-Pyridylazo)-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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